1-methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound is a tricyclic xanthine derivative characterized by a pyrimido[2,1-f]purine-2,4-dione core substituted at the N1 position with a methyl group and at the N9 position with a 4-methylbenzyl moiety. Its structure combines the xanthine scaffold with lipophilic aromatic substituents, which modulates receptor affinity and pharmacokinetic properties. The compound is cataloged under RN 303972-89-6 and MDL number MFCD01556353, with synthetic routes involving alkylation and cyclocondensation steps .
Properties
IUPAC Name |
1-methyl-9-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11-4-6-12(7-5-11)10-21-8-3-9-22-13-14(18-16(21)22)20(2)17(24)19-15(13)23/h4-7H,3,8-10H2,1-2H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWDQTUADELLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCN3C2=NC4=C3C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include the formation of the pyrimido[2,1-f]purine core followed by the introduction of the methyl and benzyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key parameters of the target compound with analogs from the evidence:
Key Observations :
- Receptor Selectivity: Dihydroxyphenethyl-substituted analogs (e.g., 20a) exhibit high adenosine A1/A2A affinity due to catechol-like interactions, whereas halogenated benzyl derivatives (e.g., 2-chloro-6-fluoro) show dual-target activity .
- Synthetic Yield: Target compound analogs with non-polar substituents (e.g., methylbenzyl) typically achieve higher yields (>90%) compared to polar dihydroxyphenethyl derivatives (71–94%) .
Adenosine Receptor Modulation
Compounds with dihydroxyphenethyl or halogenated benzyl groups (e.g., 20a, 22) demonstrate micromolar affinity for adenosine receptors (A1, A2A), making them candidates for neurodegenerative disease therapy . The target compound’s 4-methylbenzyl group may reduce polar interactions with receptor residues, necessitating further affinity assays .
Enzyme Inhibition
- MAO-B Inhibition : Dibutyl-substituted analogs (e.g., 22) show moderate MAO-B inhibition (IC50 ~10 μM), while halogenated derivatives achieve sub-micromolar potency .
- Phosphodiesterase (PDE) Inhibition: Pyrimido[2,1-f]purines with octahydroisoquinolinyl-alkyl chains (e.g., compound 5 in ) exhibit PDE4B/PDE10A inhibition (IC50 = 0.5–2 μM), suggesting structural flexibility for multi-target designs .
Anti-inflammatory Activity
Prenylated derivatives (e.g., ) reduce adjuvant-induced arthritis in rats (ED50 = 25 mg/kg) without ulcerogenic side effects, highlighting the scaffold’s versatility .
Biological Activity
1-Methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a tetrahydropyrimido ring fused with a purine derivative. This unique configuration may contribute to its biological activity.
Research indicates that this compound exhibits monoacylglycerol lipase (MAGL) inhibitory activity , which is significant in the modulation of endocannabinoid levels in the brain. By inhibiting MAGL, the compound potentially enhances the availability of endocannabinoids like anandamide, which are involved in various physiological processes including pain modulation and neuroprotection .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, it has demonstrated the ability to protect neurons and improve cognitive functions. This is attributed to its role in enhancing endocannabinoid signaling which can mitigate neuroinflammation and promote neuronal survival .
Analgesic Properties
In preclinical studies, this compound has shown promise as an analgesic agent. Its MAGL inhibitory action may lead to reduced pain perception by increasing endocannabinoid levels which have analgesic effects. Clinical implications suggest potential use in treating chronic pain conditions .
Anti-Anxiety and Antidepressant Effects
The modulation of endocannabinoid signaling also suggests potential anti-anxiety and antidepressant effects. Studies have indicated that compounds affecting the endocannabinoid system can alleviate symptoms of anxiety and depression by promoting neurogenesis and reducing stress-induced neuroinflammation .
Case Studies
Several case studies have highlighted the efficacy of this compound in various models:
- Alzheimer’s Disease Model : In transgenic mice models (APP/PS1), administration of the compound resulted in improved memory performance and reduced amyloid plaque accumulation .
- Chronic Pain Models : In models of inflammatory pain, treatment with this compound led to significant reductions in pain scores compared to control groups .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
